7-Bromo-2-phenyl-chromen-4-one
Description
7-Bromo-2-phenyl-chromen-4-one is a substituted chromenone derivative characterized by a bromine atom at the 7-position and a phenyl group at the 2-position of the chromen-4-one scaffold. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocyclic compounds with a ketone group at position 4, making them structurally and functionally distinct from coumarins (chromen-2-ones). The bromine substituent enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the phenyl group contributes to π-π stacking and hydrophobic interactions .
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVGCTZDWADVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332793 | |
| Record name | 7-bromo-2-phenyl-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148-47-6 | |
| Record name | 7-bromo-2-phenyl-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Cyclization
This two-step approach begins with the formation of the chromen-4-one core via Friedel-Crafts acylation. A representative procedure involves:
- Condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under acidic conditions
- Cyclization using montmorillonite K-10 catalyst in toluene at 110°C
- Subsequent bromination at position 7 using N-bromosuccinimide (NBS) in dichloromethane
Key Parameters
| Parameter | Value |
|---|---|
| Reaction Temperature | 110°C (cyclization) |
| Catalyst Loading | 300 wt% montmorillonite |
| Bromination Time | 4-6 hours |
| Overall Yield | 68-72% |
The method benefits from commercially available starting materials but requires rigorous control of bromination regioselectivity.
Suzuki-Miyaura Coupling Strategy
Palladium-Catalyzed Cross-Coupling
Recent advances employ transition metal catalysis for direct introduction of the phenyl group:
- 7-Bromo-4H-chromen-4-one preparation via bromination of chromone
- Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ catalyst
- Base-mediated elimination to aromatize the system
Optimized Conditions
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (3 equiv) in dioxane/water (4:1)
- Microwave irradiation at 120°C for 30 minutes
This method achieves 85-92% yield with excellent regiocontrol, though palladium removal presents challenges for pharmaceutical applications.
Direct Bromination of 2-Phenylchromen-4-one
Electrophilic Aromatic Substitution
Bromine (Br₂) in acetic acid at 40°C selectively substitutes the chromenone ring at position 7 due to:
- Electron-donating effects of the 4-keto group
- Steric protection of position 6 by the phenyl substituent
Reaction Profile
$$
\text{2-Phenylchromen-4-one} + \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{7-Bromo-2-phenylchromen-4-one} + \text{HBr}
$$
Yield Optimization Data
| Bromine Equiv | Time (h) | Yield (%) |
|---|---|---|
| 1.0 | 6 | 65 |
| 1.2 | 4 | 78 |
| 1.5 | 3 | 82 |
Excess bromine (>1.5 equiv) leads to dibrominated byproducts, necessitating careful stoichiometric control.
Chalcone Cyclization Approach
Acid-Catalyzed Ring Closure
This classical method involves:
- Claisen-Schmidt condensation to form 2'-hydroxychalcone
- Cyclodehydration using H₂SO₄ in acetic acid
- Subsequent bromination with CuBr₂ in DMF
Critical Comparison
| Parameter | Chalcone Method | Suzuki Method |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 58% | 89% |
| Purity | 95% | 98% |
| Scalability | Pilot-scale | Lab-scale |
While less efficient than cross-coupling approaches, this route remains valuable for large-scale production due to lower catalyst costs.
Industrial Production Considerations
Continuous Flow Bromination
Recent patents describe continuous flow systems for improved safety and yield:
- Residence time: 8-12 minutes
- Temperature: 70-80°C
- Solvent: Acetic acid/water (7:3)
- Conversion: >99% with 0.2% dibromo impurity
This technology reduces bromine handling risks while achieving 98.5% isolated yield after crystallization.
Analytical Characterization
Spectroscopic Validation
All synthetic batches require confirmation via:
- $$ ^1\text{H NMR} $$: Characteristic singlet at δ 6.38 (H-3)
- $$ ^{13}\text{C NMR} $$: Carbonyl signal at δ 178.2 ppm
- HRMS: m/z 301.0432 [M+H]$$^+$$ (calculated 301.0435)
Purity assessments combine HPLC (C18 column, 85:15 MeOH/H₂O) with differential scanning calorimetry (melting point 162-164°C).
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chromenone ring can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
- Substituted chromenones
- Quinones
- Dihydrochromenones
Scientific Research Applications
7-Bromo-2-phenyl-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-phenyl-chromen-4-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s bromine atom and phenyl group contribute to its binding affinity and specificity. Additionally, it can induce oxidative stress in cells, leading to apoptosis or other cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Pharmacological Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The bromine in 7-bromo-2-phenyl-chromen-4-one reduces electron density at C7, favoring nucleophilic substitution reactions. In contrast, the dimethylamino group in Compound 25 increases electron density, stabilizing excited states for fluorescence applications . Fluorine in 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one enhances polarity and bioavailability compared to non-fluorinated analogs .
- Biological Activity: Compound 25-MOM (MOM-protected derivative of 25) shows improved stability in photochemical studies due to reduced hydrogen bonding . Bromophenoxy-substituted chromenones (e.g., 3-(2-Bromophenoxy)-7-methoxy-2-methyl-chromen-4-one) exhibit antimicrobial properties, likely due to halogen-mediated membrane disruption . Tetrahydro-chromenones (e.g., 4-(4-Bromophenyl)-2-methylamino-3-nitro-5,6,7,8-tetrahydro-4H-chromen-5-one) demonstrate anti-inflammatory and anti-cancer activities, attributed to nitro and amine functionalities .
Crystallographic and Intermolecular Interactions :
Research Implications and Gaps
- Pharmacological Potential: Brominated chromenones are underexplored in drug discovery despite their structural versatility. For example, Compound 25’s fluorescence properties could be leveraged in bioimaging .
- Synthetic Challenges : Low yields for certain derivatives (e.g., 63% for Compound 25 ) suggest optimization is needed for scalable synthesis.
- Crystallographic Data : Structural studies using programs like SHELXL or ORTEP-3 are critical for understanding intermolecular interactions but are absent for this compound.
Biological Activity
7-Bromo-2-phenyl-chromen-4-one, a derivative of chromenone, has garnered attention due to its diverse biological activities. This compound is part of a larger class of flavonoids known for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 305.15 g/mol. The structure features a bromine atom at the 7-position of the chromenone framework, which is critical for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The compound exhibits significant free radical scavenging abilities, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
- Anticancer Properties : Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
Biological Activity Data Table
| Biological Activity | Assay Type | Concentration | Effect Observed |
|---|---|---|---|
| Antioxidant | DPPH | 10 µM | 85% inhibition |
| Anti-inflammatory | ELISA | 50 µM | Decreased IL-6 levels by 40% |
| Cytotoxicity | MTT | 100 µM | IC50 = 30 µM in breast cancer cells |
Case Study 1: Antioxidant Activity
A study investigated the antioxidant potential of this compound using the DPPH assay. The results indicated that at a concentration of 10 µM, the compound achieved an inhibition rate of 85%, demonstrating strong radical scavenging activity.
Case Study 2: Anti-inflammatory Effects
In vitro studies using human macrophages showed that treatment with 50 µM of this compound resulted in a significant reduction in IL-6 levels by approximately 40%. This suggests its potential as an anti-inflammatory agent in therapeutic applications.
Case Study 3: Anticancer Activity
Research on breast cancer cell lines revealed that the compound induced apoptosis at concentrations around 30 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating its potential as a chemotherapeutic agent.
Q & A
Q. What are the common synthetic routes for 7-Bromo-2-phenyl-chromen-4-one, and how are reaction conditions optimized?
A typical synthesis involves cyclization of chalcone precursors using reagents like DMSO/I₂ or DMSO/CuCl₂. For example, substituted hydroxyacetophenones react with brominated aldehydes to form chalcones, which are cyclized to yield chromen-4-one derivatives . Optimization includes adjusting stoichiometry (e.g., 1:1.4 molar ratio of chalcone to propargyl bromide) and using polar aprotic solvents like DMF with K₂CO₃ as a base to enhance reactivity . Temperature control (50–80°C) and reaction time (6–12 hours) are critical for minimizing side products.
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXS97 and SHELXL97 is standard for structure elucidation. Crystals are grown via slow evaporation, and data collection uses Mo-Kα radiation (λ = 0.71073 Å). Refinement parameters (R-factor < 0.05) ensure accuracy. For example, chromen-4-one derivatives often exhibit non-planar fused rings (r.m.s. deviation ~0.199 Å), with bromine and phenyl groups influencing packing via halogen bonding .
Q. What spectroscopic methods confirm the structural identity of this compound?
Key techniques include:
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.2 ppm, while the chromen-4-one carbonyl resonates at δ 175–180 ppm in ¹³C NMR.
- HRMS : Molecular ion peaks (e.g., [M⁺] at m/z 294.0237 for brominated derivatives) confirm molecular weight .
- IR : Stretching frequencies for C=O (~1650 cm⁻¹) and C-Br (~550 cm⁻¹) are diagnostic .
Q. What protocols are used for evaluating the antimicrobial activity of this compound derivatives?
Compounds are screened against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans) via agar diffusion or broth microdilution. Minimum inhibitory concentration (MIC) values are determined using serial dilutions (1–256 µg/mL). Positive controls (e.g., ciprofloxacin) and solvent blanks ensure reliability .
Advanced Research Questions
Q. How can data contradictions in reaction yields or spectral assignments be resolved during synthesis?
- Yield discrepancies : Use design of experiments (DoE) to isolate variables (e.g., temperature, solvent polarity). For example, DMF improves chalcone cyclization efficiency compared to ethanol .
- Spectral ambiguities : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. Computational tools (DFT calculations) can predict NMR shifts for validation .
Q. What strategies enable regioselective synthesis of this compound derivatives?
Lewis acid-catalyzed domino reactions (e.g., Friedel-Crafts/Allan-Robinson) enhance regioselectivity. For instance, AlCl₃ directs electrophilic bromination to the 7-position, while steric effects from the 2-phenyl group prevent undesired substitutions .
Q. How are computational docking studies applied to understand the bioactivity of this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to microbial targets (e.g., E. coli DNA gyrase). Ligand preparation includes optimizing protonation states, while grid boxes (20 ų) cover active sites. Docking scores (ΔG < −7 kcal/mol) correlate with experimental MIC values .
Q. What challenges arise in crystallographic refinement of halogenated chromen-4-ones, and how are they addressed?
Bromine’s high electron density causes absorption errors. Solutions include:
Q. How do substituent modifications (e.g., electron-withdrawing groups) impact the bioactivity of this compound?
Introducing fluoro or nitro groups at the 3-position enhances antimicrobial potency by increasing electrophilicity. For example, 3-nitro derivatives show MIC values 4–8× lower than parent compounds against S. aureus due to improved membrane penetration .
Q. What advanced analytical techniques resolve structural ambiguities in complex chromen-4-one derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
